molecular formula C17H16O5 B1206765 1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone CAS No. 154163-90-3

1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone

Cat. No. B1206765
M. Wt: 300.3 g/mol
InChI Key: GCBADRSMMMEBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Syntheses of Anthracenones : A study detailed the synthesis of various anthracenones, including similar compounds to the one , by reducing anthracenediones with different agents. The study uncovered the formation of isomeric anthracenones and highlighted the need to reconsider biological studies on antipsoriatic anthracenones based on these findings (Prinz, Burgemeister, Wiegrebe, & Müller, 1996).

Natural Compound Isolation and Characterization

  • Oxanthrone C-glycosides from Rumex japonicus : Research identified novel compounds isolated from the roots of Rumex japonicus, including oxanthrone C-glycosides and an epoxynaphthoquinol. The structures were elucidated using various spectroscopic methods, and these compounds share a core structure similar to the chemical (Jiang, Zhang, & Xuan, 2007).

Molecular Structure and Redox Properties

  • Antipsoriatic Anthrones : A series of 1,8-dihydroxy-9(10H)-anthracenones with sulfur-linked substituents were synthesized and evaluated for their inhibitory effects on keratinocyte growth and enzyme activity. These compounds, including variations of the chemical , showcased potent antiproliferative agents against keratinocyte growth, and modulated redox properties (Müller, Huang, & Wiegrebe, 1996).

Biochemical Interactions and Photodynamic Therapy

  • UV Synchrotron Radiation Linear Dichroism Spectroscopy : The study explored the UV absorption of anthralin, a derivative of anthracenone similar to the compound . It aimed to understand its biochemical action, particularly under the influence of UV radiation, providing insights into the molecular dynamics and potential therapeutic applications of such compounds (Nguyen et al., 2019).

properties

CAS RN

154163-90-3

Product Name

1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

1,6,10-trihydroxy-2-(hydroxymethyl)-8,10-dimethylanthracen-9-one

InChI

InChI=1S/C17H16O5/c1-8-5-10(19)6-12-13(8)16(21)14-11(17(12,2)22)4-3-9(7-18)15(14)20/h3-6,18-20,22H,7H2,1-2H3

InChI Key

GCBADRSMMMEBOC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C2(C)O)C=CC(=C3O)CO)O

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C2(C)O)C=CC(=C3O)CO)O

synonyms

WS 9761 B
WS-9761 B
WS9761 B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone
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Reactant of Route 6
1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone

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